molecular formula C9H10ClNO2 B7847888 2-chloro-N-(2-hydroxyphenyl)propanamide

2-chloro-N-(2-hydroxyphenyl)propanamide

Cat. No.: B7847888
M. Wt: 199.63 g/mol
InChI Key: WABYYMKNZDQYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-hydroxyphenyl)propanamide is a chloro-substituted propanamide derivative featuring a hydroxyl group at the ortho position of the phenyl ring. Its molecular formula is C₉H₁₀ClNO₂ (molecular weight: 199.63 g/mol). The hydroxyl group enhances polarity, enabling hydrogen bonding, while the chloro substituent on the propanamide chain contributes to lipophilicity. This compound is structurally related to pharmaceutical intermediates and impurities, such as those in prilocaine synthesis . Its synthesis typically involves coupling reactions between substituted phenylamines and chloro-substituted carboxylic acids, followed by purification via HPLC .

Properties

IUPAC Name

2-chloro-N-(2-hydroxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(10)9(13)11-7-4-2-3-5-8(7)12/h2-6,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABYYMKNZDQYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxyphenyl)propanamide typically involves the reaction of 2-hydroxyaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-hydroxyaniline+2-chloropropanoyl chlorideThis compound+HCl\text{2-hydroxyaniline} + \text{2-chloropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-hydroxyaniline+2-chloropropanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of 2-chloro-N-(2-hydroxyphenyl)propanone.

    Reduction: Formation of 2-chloro-N-(2-hydroxyphenyl)propylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-hydroxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Molecular Formula Substituents Key Features Reference(s)
3-Chloro-N-(2-hydroxyphenyl)propanamide C₉H₁₀ClNO₂ Cl at C3 of propanamide; OH at phenyl C2 Positional isomer of the target compound; altered reactivity due to Cl position.
2-Chloro-N-(2-methylphenyl)propanamide C₁₀H₁₂ClNO Cl at C2 of propanamide; CH₃ at phenyl C2 Methyl group reduces polarity; used as an impurity in prilocaine APIs.
2-Chloro-N-(3-chloro-4-methylphenyl)propanamide C₁₀H₁₁Cl₂NO Cl at C2 of propanamide; Cl and CH₃ on phenyl Increased lipophilicity; dual chloro substituents enhance bioactivity.
N-Benzyl-3-(2-hydroxyphenyl)propanamide (A38) C₁₆H₁₆NO₂ Benzyl group at amide N; OH at phenyl C2 Enhanced membrane permeability due to benzyl moiety.

Physicochemical Properties

  • Hydrogen Bonding : The hydroxyl group in 2-chloro-N-(2-hydroxyphenyl)propanamide increases its polarity (Topological Polar Surface Area = 70.2 Ų) compared to methyl-substituted analogues (e.g., 2-chloro-N-(2-methylphenyl)propanamide, TPSA ~46 Ų) .
  • Lipophilicity : LogP values vary significantly:
    • Target compound: ~1.9 (estimated) .
    • 2-Chloro-N-(3-chloro-4-methylphenyl)propanamide: Higher logP (~2.5) due to additional Cl and CH₃ groups .
  • Stability : Hydroxyl groups may increase susceptibility to oxidation compared to halogenated or methylated derivatives .

Industrial and Regulatory Considerations

  • Purity Standards : Impurities like 2-chloro-N-(2-methylphenyl)propanamide are tightly controlled in APIs (e.g., prilocaine) to <0.1% .
  • Scale-Up Challenges : Continuous processing (as used for CNMP ) could improve yield and purity for the target compound but requires optimization of hydroxyl group stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.